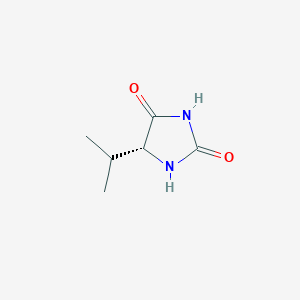![molecular formula C44H88O8Sn B14645733 1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) CAS No. 53478-58-3](/img/structure/B14645733.png)
1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) is a complex organotin compound with a unique structure that includes both tin and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) typically involves the reaction of dibutyltin oxide with 1-oxooctadecane-9,10-diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The tin-oxygen bonds can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides.
Wissenschaftliche Forschungsanwendungen
1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems due to its unique structure.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism by which 1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) exerts its effects involves the interaction of its tin atoms with various molecular targets. The tin atoms can form coordination complexes with biological molecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyltin oxide
- Dibutyltin dilaurate
- Dibutyltin diacetate
Uniqueness
1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) is unique due to its specific structure, which includes both tin and oxygen atoms in a complex arrangement. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
53478-58-3 |
|---|---|
Molekularformel |
C44H88O8Sn |
Molekulargewicht |
863.9 g/mol |
IUPAC-Name |
[dibutyl(9,10-dihydroxyoctadecanoyloxy)stannyl] 9,10-dihydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O4.2C4H9.Sn/c2*1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;2*1-3-4-2;/h2*16-17,19-20H,2-15H2,1H3,(H,21,22);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
KMDVOIRZPPKBHO-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC(C(CCCCCCCC)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



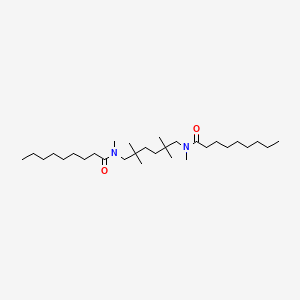
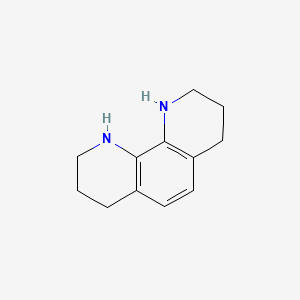
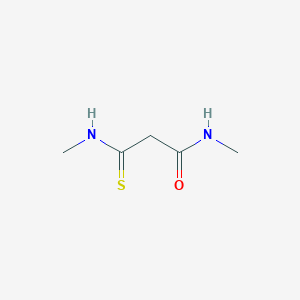


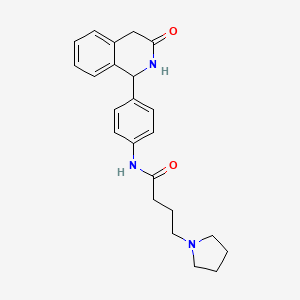
![2-[2-(3-Nonylphenoxy)ethoxy]acetic acid](/img/structure/B14645691.png)
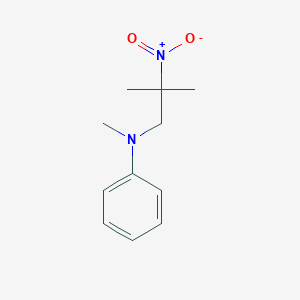
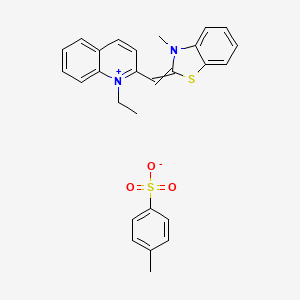
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)

![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)
